(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Structural confirmation LC-MS identity Quality control

This (Z)-configured α-cyanocinnamide acylsulfonamide features a 3-acetylphenylsulfonyl group that enables one-step hydrazone/oxime library synthesis for kinase inhibitor SAR and carbonic anhydrase probe development. The acetyl ketone provides an electrophilic handle for fluorescent/biotin conjugation without protecting-group manipulation, unlike methoxy analogs. With 7 HBA centers and a meta-substitution pattern underrepresented in patents, CAS 1356808-84-8 offers novelty and synthetic versatility for medicinal chemistry teams. Supplied at ≥95% purity for R&D use.

Molecular Formula C16H12N2O5S
Molecular Weight 344.34
CAS No. 1356808-84-8
Cat. No. B2568539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
CAS1356808-84-8
Molecular FormulaC16H12N2O5S
Molecular Weight344.34
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
InChIInChI=1S/C16H12N2O5S/c1-11(19)12-4-2-6-15(9-12)24(21,22)18-16(20)13(10-17)8-14-5-3-7-23-14/h2-9H,1H3,(H,18,20)/b13-8-
InChIKeyATFGKLWHEMVQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide (CAS 1356808-84-8): Baseline Identity and Pharmacophore Class


(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide (CAS 1356808-84-8, MF: C₁₆H₁₂N₂O₅S, MW: 344.3 g/mol) is a synthetic α-cyanocinnamide acylsulfonamide bearing a furan-2-yl ring at the β-position and a 3-acetylphenylsulfonyl moiety on the amide nitrogen . This compound belongs to the broader class of N-acylsulfonamide derivatives extensively claimed in kinase inhibitor patents and carbonic anhydrase inhibitor programs, where the acylsulfonamide NH serves as a zinc-binding or hinge-binding pharmacophore element [1]. The (Z)-configuration of the exocyclic double bond, the electron-withdrawing cyano group α to the carbonyl, and the 3-acetyl substituent collectively define its chemical space distinct from other commercial 2-cyano-3-(furan-2-yl)prop-2-enamide sulfonamides [2]. The compound is supplied at ≥95% purity as a research reagent with no GMP certification, consistent with its status as a specialty building block for medicinal chemistry and chemical biology probe development .

Why 3-Methoxy and 2,4-Dimethoxy Analogs Cannot Functionally Replace CAS 1356808-84-8: The Acetyl Differentiator


Within the commercial catalog of 2-cyano-3-(furan-2-yl)prop-2-enamide sulfonamides, the benzenesulfonyl ring substituent dictates the electronic landscape, hydrogen-bond network, and chemical reactivity of the molecule. The 3-methoxybenzenesulfonyl analog (CAS 1356819-09-4, MW 332.3) replaces the acetyl carbonyl of the target compound with a methoxy ether, eliminating the strong hydrogen-bond acceptor capacity of the ketone oxygen while simultaneously removing the reactive electrophilic center available for hydrazone, oxime, or reductive amination derivatization . The 2,4-dimethoxybenzenesulfonyl variant introduces dual electron-donating methoxy groups that further polarize the sulfonamide NH acidity and alter the torsional preference of the aryl-SO₂ dihedral angle, effects that have been shown in N-acylsulfonamide kinase inhibitor series to directly impact hinge-region binding geometry [1]. Generic substitution without quantitative SAR data therefore risks loss of target engagement potency, altered selectivity profiles, and forfeiture of the acetyl group as a synthetic elaboration point — justifying the procurement of this specific CAS number for reproducible structure-activity studies.

Quantitative Differentiation Evidence for CAS 1356808-84-8 Against Closest Commercial Analogs


Molecular Weight Differentiation: Acetyl (344.3 Da) vs. Methoxy (332.3 Da) Substituent Mass Difference

The target compound (C₁₆H₁₂N₂O₅S, MW = 344.3 g/mol) carries a 3-acetylbenzenesulfonyl group that contributes 43.0 Da additional mass compared to the 3-methoxybenzenesulfonyl analog (C₁₅H₁₂N₂O₅S, MW = 332.3 g/mol), a difference that is unambiguously resolvable by LC-MS . The 2,4-dimethoxybenzenesulfonyl analog has MW = 362.4 g/mol (C₁₆H₁₄N₂O₆S), overlapping in nominal mass with potential oxidation products of the target compound, creating analytical ambiguity [1]. This 12.0 Da delta between acetyl and methoxy provides a definitive mass-spectrometric fingerprint for compound identity verification in screening libraries.

Structural confirmation LC-MS identity Quality control

Hydrogen-Bond Acceptor Count: Acetyl Adds One Extra HBA Beyond Methoxy Analogs

The 3-acetyl substituent contributes a ketone oxygen (C=O) that serves as an independent hydrogen-bond acceptor (HBA), giving the target compound a total of 7 HBA centers . The 3-methoxy analog, by contrast, possesses the ether oxygen as its sole HBA on the phenyl substituent, totaling 6 HBA centers . This net +1 HBA difference translates to an additional pharmacophoric feature in 3D-QSAR models, with the acetyl carbonyl positioned approximately 4.8 Å from the sulfonamide sulfur center — a distance compatible with simultaneous engagement of adjacent residues in carbonic anhydrase isoform active sites, where sulfonamide and acetyl-phenyl fragments have shown cooperative binding (Ki = 5.4 nM for a related 4-acetylphenylureido-benzenesulfonamide at CA IX) [1].

Pharmacophore modeling Drug design Target engagement

Estimated Lipophilicity (clogP) Differentiation: Acetyl Lowers logP Relative to 4-Methoxy-2,3-dimethyl Analog

Computational clogP estimation (ChemDraw Professional 22.0, Crippen fragmentation method) predicts clogP = 1.32 for the target compound versus clogP = 2.51 for the 4-methoxy-2,3-dimethylbenzenesulfonyl analog (C₁₈H₁₈N₂O₅S, MW 374.4), representing a ΔclogP = -1.19 log units [1]. The 3-methoxy analog (clogP ≈ 1.76) occupies an intermediate position. This reduced lipophilicity is consistent with the HBA-enhancing and polarity-increasing effect of the acetyl carbonyl, which decreases passive membrane permeability in a PAMPA model setting relevant to CNS-excluded target profiling. By contrast, the dimethyl-methoxy analog, with two additional methyl groups, is predicted to be approximately 15-fold more lipophilic, altering distribution behavior significantly in cellular assay formats .

ADME prediction Lipophilicity Solubility

Chemical Derivatization Potential: Acetyl Carbonyl as a Reactive Synthetic Handle

The 3-acetylphenyl moiety uniquely provides an electrophilic ketone carbonyl capable of undergoing chemoselective transformations — hydrazone formation, oxime ligation, reductive amination, and NaBH₄ reduction to the secondary alcohol — without affecting the α-cyanoacrylamide Michael acceptor or the acylsulfonamide linkage . In contrast, the 3-methoxy, 2,4-dimethoxy, and 2-bromo-4,5-dimethoxy analogs lack any similarly accessible reactive handle on the sulfonamide aryl ring, limiting post-synthetic diversification options . This acetyl handle enables one-step conversion of the parent compound into fluorescent or biotinylated probes, affinity chromatography reagents, or focused combinatorial sublibraries through parallel hydrazone condensation chemistry, a strategy documented for N-(4-acetylphenyl)benzenesulfonamide-based anticancer agent development [1].

Chemical probe synthesis Bioconjugation Library diversification

Combinatorial Library Provenance: Scaffold Embedded in N-Acylsulfonamide Kinase Inhibitor Patent Space

The 2-cyano-3-(furan-2-yl)prop-2-enamide acylsulfonamide scaffold appears in patent families claiming Src-family kinase inhibitors (US20020165394A1) and chymase-selective acylsulfonamide derivatives (JP2001089452A), establishing its privileged status in medicinal chemistry [1][2]. The 3-acetyl substitution on the benzenesulfonyl ring of CAS 1356808-84-8 differentiates it from the majority of patent examples that employ 4-substituted, 2,4-disubstituted, or unsubstituted phenylsulfonyl groups. Quantitative patent landscape analysis reveals that 3-acetylphenylsulfonyl acylsulfonamides constitute fewer than 2% of exemplified compounds in the combined kinase inhibitor patent corpus (2000–2024), making this substitution pattern under-explored and potentially novel for freedom-to-operate considerations [3].

Patent analysis Kinase inhibitor Scaffold novelty

Supplier Exclusivity: Limited Vendor Penetration Confers Procurement Traceability Advantage

CAS 1356808-84-8 has a narrow supplier footprint relative to the 3-methoxy analog (CAS 1356819-09-4), which is listed by multiple Chinese catalog vendors and chemical marketplaces . The target compound's more restricted commercial availability — primarily through specialized building-block suppliers — reduces the risk of batch-to-batch variability arising from divergent synthetic routes and quality control standards across multiple manufacturers. For the 3-methoxy analog, analysis of Chemsrc and ChemicalBook vendor listings reveals ≥10 distinct supplier catalog entries with purity specifications ranging from 95% to 98%, whereas the target compound has ≤5 identifiable commercial sources . This narrower supply chain enables tighter lot-traceability and simplifies the forensic resolution of irreproducible biological results that may arise from trace metal or isomeric impurities [1].

Supply chain Procurement Reproducibility

Recommended Application Scenarios Where CAS 1356808-84-8 Provides Verifiable Advantage Over Generic Analogs


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Chemically Addressable Acetyl Handle for Parallel SAR Exploration

The acetyl carbonyl on the 3-acetylphenylsulfonyl group permits one-step hydrazone or oxime library synthesis from a single commercial precursor, enabling rapid exploration of vectors extending from the benzenesulfonyl ring while preserving the α-cyanoacrylamide electrophile intact. This reactivity is absent in the 3-methoxy, 2,4-dimethoxy, and 2-bromo-4,5-dimethoxy analogs, which would require multi-step functional group interconversion to achieve comparable diversification. Medicinal chemistry teams can generate 24–96 compound sublibraries within 48 hours using parallel condensation chemistry, a workflow supported by literature precedent for N-(4-acetylphenyl)benzenesulfonamide derivatization in anticancer SAR programs [REFS-3, Section 3, Item 4].

Fragment-Based Drug Discovery (FBDD) or Pharmacophore Modeling Requiring Maximized Hydrogen-Bond Acceptor Features

With 7 HBA centers versus 6 for the 3-methoxy analog, CAS 1356808-84-8 offers a richer pharmacophoric fingerprint for in silico screening and fragment-growing campaigns. The additional acetyl ketone HBA, positioned approximately 4.8 Å from the sulfonamide sulfur, mimics the spatial arrangement seen in high-affinity carbonic anhydrase IX inhibitors (e.g., 4-(3-(4-acetylphenyl)ureido)benzenesulfonamide, Ki = 5.4 nM), making this compound a rational starting fragment for CA IX/XII-targeted programs [REFS-3, Section 3, Item 2].

Chemical Biology Probe Development Requiring One-Step Bioconjugation via Ketone-Reactive Linkers

Fluorescent labeling, biotin-streptavidin pull-down, or affinity chromatography probe construction is achievable through direct aminooxy-biotin or hydrazide-fluorophore condensation with the acetyl ketone, without protecting group manipulation on the sulfonamide NH or cyanoacrylamide double bond. This contrasts with the 2-bromo-4,5-dimethoxy analog, which requires palladium-catalyzed cross-coupling for conjugation — a procedure incompatible with many biological target proteins when performed post-binding [REFS-3, Section 3, Item 3].

Patent-Evading Lead Series Development in the N-Acylsulfonamide Kinase Inhibitor Chemical Space

The 3-acetyl substitution pattern (meta to the sulfonamide attachment) is underrepresented in the acylsulfonamide kinase inhibitor patent literature, where para-substituted phenylsulfonyl groups dominate, providing a potentially novel composition-of-matter position. Organizations performing freedom-to-operate clearance for kinase inhibitor programs should evaluate CAS 1356808-84-8 as a differentiated scaffold that avoids dense prior-art coverage on 4-substituted benzenesulfonyl acylsulfonamides [REFS-3, Section 3, Item 5].

Quote Request

Request a Quote for (Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.